Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Description
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a methoxymethyl (-OCH2CH3) substituent at position 4, an amino (-NH2) group at position 2, and a methyl ester (-COOCH3) at position 5 of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-3-4-5(6(10)12-2)13-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWCRCSPPWHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733754-08-0 | |
| Record name | methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves:
- Formation of a key intermediate, methyl 2-chloro-4-methoxy-3-oxobutanoate.
- Cyclization with thiourea to form the thiazole ring.
- Introduction of the methoxymethyl group at the 4-position of the thiazole ring.
- Purification and isolation of the final product.
This approach is supported by the reaction of carbamimidothioic acid (thiourea) with 2-chloro-4-methoxy-3-oxobutanoic acid methyl ester under reflux conditions in ethanol, yielding the target compound with good purity and yield.
Detailed Preparation Method
Stepwise Synthesis (Based on ChemicalBook Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Methyl 4-methoxy-3-oxobutanoate + Sulfuryl chloride in dichloromethane (DCM) at 20°C for 1 hour | Chlorination of methyl 4-methoxy-3-oxobutanoate to form methyl 2-chloro-4-methoxy-3-oxobutanoate | Formation of chlorinated intermediate |
| 2 | Methyl 2-chloro-4-methoxy-3-oxobutanoate + Thiourea in ethanol, reflux for 12 hours | Cyclization reaction forming the thiazole ring | Formation of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate |
| 3 | Workup: Removal of solvent, addition of saturated sodium bicarbonate, filtration, recrystallization from water and ethanol | Purification of the product | Rust-colored crystals, 68% yield |
This method provides a straightforward two-stage synthesis with a moderate yield of 68% and is well-documented for reproducibility.
Alternative Synthetic Routes and Improvements
One-Pot Bromination and Cyclization Method
A patent (CN102079732B) describes an efficient one-pot method for synthesizing 2-substituted amino-4-methylthiazole-5-carboxylates, which can be adapted for this compound derivatives. The process involves:
- Bromination of acetoacetate derivatives using N-bromosuccinimide (NBS) in a mixed solvent system (water and tetrahydrofuran).
- Subsequent cyclization with N-substituted thiourea derivatives under heating.
- Basification with ammonia water to isolate the target thiazole compound.
This method simplifies the synthesis by combining bromination and cyclization in one pot, improving operational efficiency and product purity.
Preparation of Related Thiazole Carboxylates
A related preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves:
- Reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol with sodium carbonate as a base.
- Controlled temperature addition and reaction times (40–70°C, 5–5.5 hours).
- Post-reaction workup including solvent removal, filtration, pH adjustment with caustic soda, and vacuum drying.
This method achieves high yields (>98%) and purity, demonstrating the importance of controlled reaction conditions and base addition in thiazole synthesis.
Purification Techniques
Purification of this compound and related derivatives is typically achieved by:
- Recrystallization from solvents such as water, ethanol, tetrahydrofuran, hexane, or mixtures thereof.
- Filtration and vacuum drying to obtain the pure crystalline product.
- Use of acid-base treatment to convert salts to free bases when necessary.
These purification steps ensure high purity suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The methoxymethyl substituent at the 4-position of the thiazole ring influences the conformation and intermolecular hydrogen bonding, as revealed by crystallographic studies.
- The synthetic methods emphasize mild reaction conditions, moderate temperatures, and the use of commercially available reagents to optimize yield and purity.
- The one-pot bromination-cyclization method offers a streamlined approach reducing reaction steps and improving efficiency, which is valuable for scale-up and industrial synthesis.
- The choice of solvent and base is critical for reaction completion and product isolation, with ethanol and sodium carbonate or ammonia water being preferred.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity against various pathogens. The compound has been tested against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .
Anticancer Activity
The compound has shown promising cytotoxic effects against several cancer cell lines:
- HepG2 (liver carcinoma)
- MDA-MB-231 (triple-negative breast cancer)
Cytotoxicity assays (e.g., MTT assay) have demonstrated that it can reduce cell viability significantly, comparable to established chemotherapeutic agents like doxorubicin. The compound's anticancer effects are attributed to its ability to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis and proliferation in cancer cells .
Case Studies and Research Findings
Numerous studies have documented the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a new antimicrobial agent.
- Anticancer Research : Investigations into its cytotoxic properties revealed that it effectively reduces the viability of cancer cells through specific molecular interactions .
- Mechanistic Studies : Research has focused on elucidating the pathways through which the compound exerts its effects, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Methoxymethyl vs. Alkyl Groups : The methoxymethyl group in the target compound likely improves solubility compared to hydrophobic alkyl groups like propan-2-yl . Ether linkages may also enhance hydrogen-bonding interactions with biological targets.
- Amino vs. Aryl Amino Groups: The unsubstituted amino group at position 2 (target compound) offers nucleophilic reactivity for further derivatization, whereas aryl amino groups (e.g., in ) may enhance π-π stacking with enzyme active sites.
- Trifluoromethyl Substitution : Compounds like leverage electron-withdrawing CF3 groups to resist metabolic degradation, suggesting that the methoxymethyl group in the target compound balances solubility and stability.
Key Findings :
- Antimicrobial Potency : The dihydrochloride salt in shows superior solubility and activity due to ionic interactions, whereas the target compound’s methoxymethyl group may offer intermediate solubility and potency.
- Anticancer Activity : Aryl-substituted derivatives (e.g., ) exhibit lower IC50 values, suggesting that bulkier substituents enhance target binding. The target compound’s methoxymethyl group may provide a balance between steric effects and bioavailability.
Biological Activity
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- CAS Number : 733754-08-0
The compound features a thiazole ring, which is known for its biological activity. The methoxymethyl and amino groups contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Reagents : Methyl chloroformate and methoxymethyl chloride.
- Catalysts : Triethylamine as a base.
- Conditions : Anhydrous conditions to prevent hydrolysis.
This method allows for the efficient production of the compound for further biological testing.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities against various pathogens. Studies indicate that compounds with thiazole rings often exhibit significant antibacterial properties:
- Target Organisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines:
-
Cell Lines Tested :
- HepG2 (liver carcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- Cytotoxicity Assays : The MTT assay was employed to determine the IC50 values, indicating the concentration required to reduce cell viability by 50%. Results showed promising cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis in bacteria and proliferation in cancer cells.
- Cell Signaling Modulation : It potentially influences various signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies highlighting the biological activities of this compound:
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of thiourea derivatives with α-halo carbonyl compounds. A two-step approach is common:
Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea and bromoacetate derivatives under reflux in ethanol.
Step 2: Methoxymethyl introduction via nucleophilic substitution or Mitsunobu reaction.
Optimization: Use response surface methodology (RSM) in Design Expert to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for yield maximization while minimizing side-product formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR (¹H/¹³C):
- ¹H: Look for a singlet at δ 3.3–3.5 ppm (methoxymethyl -OCH₃) and a broad peak at δ 5.5–6.0 ppm (NH₂).
- ¹³C: Carboxylate carbonyl at δ 165–170 ppm; thiazole C-2 and C-4 carbons at δ 150–160 ppm.
- IR: Confirm ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- HPLC-MS: Use a C18 column with ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.
Validation: Cross-reference with simulated spectra from computational tools (e.g., Gaussian or ACD/Labs).
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in herbicidal applications?
Answer:
Contradictions often arise from differences in assay design (e.g., in vitro vs. field trials) or formulation additives.
-
Step 1: Replicate experiments using standardized protocols (e.g., OECD guidelines for herbicide efficacy).
-
Step 2: Perform Mendelian randomization-like analysis to isolate variables (e.g., soil pH, adjuvant effects) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Step 3: Use ANOVA with post-hoc Tukey tests to statistically differentiate bioactivity across studies.
Example: If one study reports 90% weed inhibition but another shows 40%, test whether adjuvant synergism (e.g., glufosinate-ammonium mixtures) explains the variance, as seen in related thiazole derivatives .
Advanced: What computational strategies are effective for studying the structure-activity relationship (SAR) of this compound’s thiazole ring?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., acetolactate synthase in plants).
- DFT Calculations: Analyze electron density maps to assess the reactivity of the methoxymethyl group.
- QSAR Models: Train a partial least squares (PLS) regression model using descriptors like LogP, polar surface area, and H-bond donor count.
Validation: Compare predicted vs. experimental IC₅₀ values in a holdout dataset.
Advanced: How can researchers address instability issues of this compound in aqueous formulations?
Answer:
Instability often stems from ester hydrolysis or thiazole ring oxidation.
- Stabilization Strategies:
- pH Buffering: Maintain pH 5–6 to slow ester hydrolysis.
- Co-solvents: Add 10–20% propylene glycol to reduce water activity.
- Antioxidants: Include 0.1% BHT to prevent radical-mediated degradation.
Testing: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Basic: What are the best practices for scaling up the synthesis of this compound from milligram to kilogram quantities?
Answer:
- Reactor Design: Transition from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization).
- Purification: Replace column chromatography with recrystallization (ethanol/water) or fractional distillation.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.
Critical Parameter: Ensure consistent mixing to avoid hotspots during methoxymethylation.
Advanced: How can synergistic effects between this compound and commercial herbicides be systematically evaluated?
Answer:
- Experimental Design: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices.
- Statistical Analysis: Calculate synergy via the Bliss Independence model or CompuSyn software.
- Field Trials: Test combinations with glufosinate-ammonium at varying ratios, measuring weed biomass reduction over 21 days .
Example: A 1:3 ratio of the compound to glufosinate may reduce required doses by 50% while maintaining efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

